Thiethylperazine malate

Description

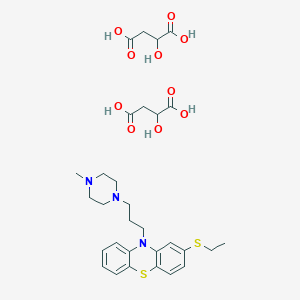

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;2-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3S2.2C4H6O5/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-2(4(8)9)1-3(6)7/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*2,5H,1H2,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHHLZDYRHLACN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N3O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1420-55-9 (Parent) |

Source

|

| Record name | Thiethylperazine malate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045586 |

Source

|

| Record name | Thiethylperazine malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52239-63-1 |

Source

|

| Record name | Thiethylperazine malate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiethylperazine malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIETHYLPERAZINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP46XK89XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiethylperazine Malate: A Technical Guide to its Antagonistic Action at the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of thiethylperazine, a phenothiazine derivative, with a specific focus on its interaction with the dopamine D2 receptor (D2R).[1][2] Thiethylperazine is primarily recognized for its antiemetic properties, which are largely attributed to its potent antagonism of D2 receptors within the chemoreceptor trigger zone (CTZ) of the brain.[1][3] This document will delve into the core pharmacology, the downstream signaling consequences of D2R blockade, and the established experimental protocols for characterizing this ligand-receptor interaction.

Introduction: Thiethylperazine and the Dopamine D2 Receptor

Thiethylperazine is a member of the phenothiazine class of drugs, a group known for its diverse pharmacological activities, including antipsychotic and antiemetic effects.[3][4] Structurally, it is a piperazine phenothiazine derivative.[1] Its primary therapeutic application is in the management of nausea and vomiting stemming from various causes, such as post-operative recovery and chemotherapy.[3]

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[5] These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] D2 receptors are prominently expressed in the central nervous system, including the chemoreceptor trigger zone, a region critical for initiating the vomiting reflex.[3]

Core Mechanism of Action: Antagonism at the D2 Receptor

The principal mechanism through which thiethylperazine exerts its antiemetic effect is the blockade of postsynaptic D2 receptors in the CTZ.[1][3] As a D2 receptor antagonist, thiethylperazine binds to the receptor but does not elicit the conformational changes necessary for G protein activation. Instead, it competitively inhibits the binding of the endogenous agonist, dopamine. This action effectively dampens the dopaminergic signaling that would otherwise stimulate the vomiting center.[1]

Beyond its primary action at D2 receptors, thiethylperazine also exhibits antagonistic activity at other receptors, including dopamine D1 and D4 receptors, 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors (1 through 5), alpha-1 adrenergic receptors, and histamine H1 receptors.[1][4] This broader receptor profile may contribute to its overall pharmacological effects and potential side effects.

Downstream Signaling Consequences of D2R Antagonism

The blockade of D2 receptors by thiethylperazine initiates a cascade of intracellular events, primarily by preventing the Gi/o-mediated inhibition of adenylyl cyclase. This leads to a relative increase in intracellular cAMP levels, counteracting the effects of dopamine.

Furthermore, D2 receptor signaling is not limited to G protein-dependent pathways. The recruitment of β-arrestin proteins to the receptor plays a crucial role in receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades.[7][8][9] Antagonists like thiethylperazine are expected to inhibit dopamine-induced β-arrestin recruitment to the D2 receptor.[8]

Visualizing the Signaling Pathways

Dopamine D2 Receptor Signaling

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Thiethylperazine.

Experimental Protocols for Characterizing D2R Antagonism

To elucidate the mechanism of action of thiethylperazine at the D2 receptor, a series of in vitro assays are employed. These assays allow for the quantitative assessment of binding affinity and functional antagonism.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of thiethylperazine for the dopamine D2 receptor.

Principle: This is a competitive binding assay where a radiolabeled ligand with known high affinity for the D2 receptor (e.g., [3H]spiperone) competes with unlabeled thiethylperazine for binding to the receptor.[10][11][12] The concentration of thiethylperazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the Ki value using the Cheng-Prusoff equation.[10]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]spiperone), and varying concentrations of thiethylperazine.[13]

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist).[13]

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

-

-

Filtration and Washing:

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.[13]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the thiethylperazine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Functional Assays: cAMP Inhibition Assay

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To assess the ability of thiethylperazine to antagonize dopamine-induced inhibition of cAMP production.

Principle: D2 receptors are Gi/o-coupled, and their activation by an agonist like dopamine leads to a decrease in intracellular cAMP levels.[6][14] In this assay, cells expressing the D2 receptor are stimulated with an agonist in the presence and absence of thiethylperazine. An antagonist will block the agonist-induced decrease in cAMP. To measure the inhibition of adenylyl cyclase, cAMP levels are often first stimulated with forskolin.[6][15]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a suitable cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

-

Assay Setup:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of thiethylperazine.

-

-

Stimulation:

-

Add a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) and a cAMP-stimulating agent like forskolin.[6]

-

Incubate for a specific time to allow for changes in intracellular cAMP levels.

-

-

cAMP Measurement:

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the thiethylperazine concentration.

-

Determine the IC50 value of thiethylperazine for the antagonism of the agonist effect.

-

Functional Assays: β-Arrestin Recruitment Assay

Objective: To determine if thiethylperazine can block dopamine-induced recruitment of β-arrestin to the D2 receptor.

Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins.[7] This interaction can be measured using various techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays.[8][18] An antagonist will prevent the agonist-induced recruitment of β-arrestin.

Step-by-Step Methodology (using BRET):

-

Cell Transfection:

-

Co-transfect cells with constructs encoding the D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[8]

-

-

Assay Setup:

-

Plate the transfected cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of thiethylperazine.

-

-

Stimulation and Measurement:

-

Add a D2 receptor agonist to stimulate β-arrestin recruitment.

-

Add the luciferase substrate (e.g., coelenterazine h).

-

Measure the light emission at wavelengths corresponding to both the donor and the acceptor using a microplate reader capable of detecting BRET signals.[8]

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the logarithm of the thiethylperazine concentration to determine its ability to inhibit the agonist-induced BRET signal.

-

Structure-Activity Relationship (SAR)

The chemical structure of phenothiazines plays a critical role in their interaction with the D2 receptor. The conformation of the side chain in relation to the phenothiazine ring system is thought to mimic the structure of dopamine, allowing for effective binding to the receptor.[19] The nature of the substituent at the 2-position of the phenothiazine ring and the composition of the side chain significantly influence the potency and selectivity of the compound.[19] For thiethylperazine, the ethylsulfanyl group at position 2 and the piperazine ring in the side chain are key structural features contributing to its D2 receptor antagonism.

Quantitative Data Summary

| Assay Type | Parameter | Typical Value for D2R Antagonists |

| Radioligand Binding | Ki | Low nanomolar to sub-nanomolar range |

| cAMP Inhibition Assay | IC50 | Nanomolar range |

| β-Arrestin Recruitment | IC50 | Nanomolar range |

Note: Specific quantitative values for thiethylperazine malate may vary depending on the experimental conditions and cell systems used.

Conclusion

Thiethylperazine malate's mechanism of action as an antiemetic is firmly rooted in its potent antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. By competitively blocking the binding of dopamine, it effectively mitigates the downstream signaling events that lead to the sensation of nausea and the act of vomiting. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess the binding affinity and functional antagonism of thiethylperazine and other D2 receptor ligands. A thorough understanding of these molecular interactions is paramount for the development of more effective and selective antiemetic therapies.

References

-

A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors. MDPI. Available from: [Link]

-

Thiethylperazine. Massive Bio. Published December 21, 2025. Available from: [Link]

-

Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. Published December 1, 2015. Available from: [Link]

-

Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. PubMed Central. Available from: [Link]

-

Thiethylperazine. PubChem. National Center for Biotechnology Information. Available from: [Link]

-

cAMP assays in GPCR drug discovery. PubMed. Published September 23, 2017. Available from: [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. NCBI. Published November 20, 2017. Available from: [Link]

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Published March 15, 2019. Available from: [Link]

-

Thiethylperazine. Wikipedia. Available from: [Link]

-

Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. PNAS. Available from: [Link]

-

Thiethylperazine – Knowledge and References. Taylor & Francis. Available from: [Link]

-

D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available from: [Link]

-

Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor. PMC. NIH. Available from: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. Available from: [Link]

-

Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PMC. PubMed Central. Available from: [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Published April 30, 2010. Available from: [Link]

-

Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation. PMC. PubMed Central. Available from: [Link]

-

Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. PubMed. Published June 15, 2015. Available from: [Link]

-

Antiemetic specificity of dopamine antagonists. PubMed. Available from: [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available from: [Link]

-

Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science. Published December 30, 2022. Available from: [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. Published August 9, 2025. Available from: [Link]

-

Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PubMed Central. Available from: [Link]

-

Thiethylperazine Malate. PubChem. National Center for Biotechnology Information. Available from: [Link]

-

The Relative Role of Dopamine and Norepinephrine Receptor Blockade in the Action of Antipsychotic Drugs: Metoclopramide, Thiethylperazine, and Molindone as Pharmacological Tools. PubMed. Available from: [Link]

-

Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors. PubMed. Available from: [Link]

-

Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. PubMed. Available from: [Link]

-

Dopamine Receptors. Available from: [Link]

-

A Component of the Puzzle, When Attempting to Understand Antipsychotics: A Theoretical Study of Chemical Reactivity Indexes. researchopenworld.com. Available from: [Link]

Sources

- 1. Thiethylperazine | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. massivebio.com [massivebio.com]

- 4. Thiethylperazine - Wikipedia [en.wikipedia.org]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. innoprot.com [innoprot.com]

- 15. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cAMP-Glo™ Assay [promega.sg]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of Thiethylperazine as a Phenothiazine Derivative

Abstract

This technical guide provides a comprehensive exploration of the pharmacodynamics of thiethylperazine, a piperazine phenothiazine derivative. Primarily recognized for its antiemetic properties, thiethylperazine exhibits a complex pharmacological profile characterized by its interaction with a multitude of neurotransmitter receptors. This document delves into the molecular mechanisms of action, receptor binding affinities, downstream signaling pathways, and the preclinical and clinical methodologies used to characterize its effects. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven insights to offer a thorough understanding of thiethylperazine's pharmacodynamic landscape.

Introduction: The Phenothiazine Scaffold and the Emergence of Thiethylperazine

The phenothiazine nucleus represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with antipsychotic, antihistaminic, and antiemetic activities. Thiethylperazine, a member of the piperazine subclass of phenothiazines, is distinguished by an ethylthio group at the C2 position and a methylpiperazine moiety in its side chain. While structurally related to antipsychotic phenothiazines, its clinical application has been predominantly focused on the management of nausea and vomiting.[1] This guide will dissect the pharmacodynamic properties that underpin its therapeutic efficacy and contribute to its side-effect profile.

Molecular Mechanism of Action: A Multi-Receptor Antagonist

Thiethylperazine's primary therapeutic effect as an antiemetic is attributed to its potent antagonism of dopamine D2 receptors within the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[2][3] The CTZ is a critical hub for detecting emetogenic stimuli in the bloodstream and subsequently activating the vomiting center.[3] By blocking D2 receptors in this region, thiethylperazine effectively mitigates the signaling cascade that leads to emesis.

However, the pharmacodynamic narrative of thiethylperazine extends far beyond D2 receptor blockade. It is a promiscuous ligand, demonstrating antagonistic activity at a range of other G-protein coupled receptors (GPCRs), which contributes to both its therapeutic breadth and its adverse effect profile.[4]

Receptor Binding Profile

A comprehensive understanding of thiethylperazine's pharmacodynamics necessitates a quantitative assessment of its binding affinities for various receptors. While specific Ki values for thiethylperazine are not extensively reported in publicly available literature, comparative data from other phenothiazines provide valuable insights into its likely receptor interaction profile.

| Receptor Family | Receptor Subtype | Typical Phenothiazine Affinity (Ki, nM) | Implied Thiethylperazine Activity | Reference |

| Dopamine | D1 | 9.6 (Chlorpromazine) | Antagonist | [1] |

| D2 | 1.1 (Chlorpromazine) | Potent Antagonist (Primary Target) | [1] | |

| D3 | 2.5 (Chlorpromazine) | Antagonist | [1] | |

| D4 | 1.9 (Chlorpromazine) | Antagonist | [1] | |

| Serotonin | 5-HT1A | 26 (Chlorpromazine) | Weak Antagonist | [1] |

| 5-HT2A | 1.5 (Chlorpromazine) | Potent Antagonist | [1] | |

| 5-HT2C | 13 (Chlorpromazine) | Antagonist | [1] | |

| Histamine | H1 | Nanomolar affinity (Metopimazine) | Potent Antagonist | [1] |

| Adrenergic | α1 | Data varies | Antagonist | [3] |

| Muscarinic | M1-M5 | Data varies | Antagonist | [3][4] |

Note: This table presents comparative data from other phenothiazines to infer the likely binding profile of thiethylperazine where direct data is unavailable.

Signaling Pathways Modulated by Thiethylperazine

The antagonistic action of thiethylperazine at its various target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the full spectrum of its pharmacological effects.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are Gi/o-coupled GPCRs. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing D2 receptors, thiethylperazine disinhibits adenylyl cyclase, leading to a relative increase in cAMP production. This modulation of the cAMP pathway in the CTZ is central to its antiemetic effect.

Caption: Serotonin 5-HT2A Receptor Signaling and Thiethylperazine Blockade.

Histamine H1 and Alpha-1 Adrenergic Receptor Signaling

Thiethylperazine's sedative side effects are primarily due to its antagonism of histamine H1 receptors in the central nervous system. H1 receptors are also Gq/11-coupled, and their blockade inhibits the PLC-IP3/DAG pathway. Similarly, its antagonism of alpha-1 adrenergic receptors, which are also Gq/11-coupled, can lead to orthostatic hypotension.

A Novel Mechanism: ABCC1 Transporter Activation

Recent preclinical studies have unveiled a novel and potentially significant pharmacodynamic action of thiethylperazine: the activation of the ATP-binding cassette transporter C1 (ABCC1), also known as multidrug resistance-associated protein 1 (MRP1). [4]This transporter is involved in the efflux of various molecules from the brain, including amyloid-beta peptides. In a mouse model of Alzheimer's disease, thiethylperazine-induced activation of ABCC1 was shown to reduce the cerebral amyloid-beta load, suggesting a potential therapeutic application beyond its antiemetic use. [4]

Experimental Protocols for Characterizing Thiethylperazine's Pharmacodynamics

The elucidation of thiethylperazine's pharmacodynamic profile relies on a suite of in vitro and in vivo experimental methodologies.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of thiethylperazine for its target receptors.

Principle: This competitive binding assay measures the ability of unlabeled thiethylperazine to displace a radiolabeled ligand from its receptor.

Step-by-Step Methodology (Example for Dopamine D2 Receptor):

-

Membrane Preparation: Homogenize tissue or cells expressing the dopamine D2 receptor (e.g., rat striatum or CHO cells stably expressing the human D2 receptor) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]spiperone). [5] * Increasing concentrations of unlabeled thiethylperazine.

-

For total binding, add buffer instead of thiethylperazine.

-

For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of thiethylperazine that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: General Workflow for a Radioligand Binding Assay.

Objective: To determine the functional potency (IC50) of thiethylperazine as an antagonist at Gq/11-coupled receptors (e.g., 5-HT2A, H1).

Principle: This assay measures the ability of thiethylperazine to inhibit the increase in intracellular calcium induced by a receptor agonist.

Step-by-Step Methodology (Example for Histamine H1 Receptor):

-

Cell Culture: Culture cells stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells) in 96-well black-walled, clear-bottom plates. [6][7]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). [6]3. Compound Addition: Add varying concentrations of thiethylperazine to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of an H1 receptor agonist (e.g., histamine) to all wells. [6]5. Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Determine the concentration of thiethylperazine that causes a 50% inhibition of the agonist-induced calcium response (IC50).

In Vivo Models

Objective: To evaluate the antiemetic efficacy of thiethylperazine in a preclinical model.

Principle: The ferret is a well-established model for studying emesis as it has a vomiting reflex similar to humans. Cisplatin, a chemotherapeutic agent, is a potent emetogen. [8][9] Step-by-Step Methodology:

-

Animal Acclimation: Acclimate male ferrets to the experimental conditions.

-

Drug Administration: Administer thiethylperazine (or vehicle control) via a clinically relevant route (e.g., intramuscularly or orally) at various doses.

-

Emetogen Challenge: After a predetermined pretreatment time, administer a single intravenous dose of cisplatin. 4. Observation: Observe the animals continuously for a set period (e.g., 4-6 hours) and record the number of retches and vomits.

-

Data Analysis: Compare the emetic responses in the thiethylperazine-treated groups to the vehicle control group to determine the dose-dependent antiemetic effect.

Clinical Pharmacodynamics and Therapeutic Implications

Clinical studies have confirmed the antiemetic efficacy of thiethylperazine in various contexts, including postoperative nausea and vomiting and chemotherapy-induced emesis. [10][11][12]Its broad-spectrum receptor antagonism, while effective, also underlies its potential for adverse effects.

-

Extrapyramidal Symptoms (EPS): Due to potent D2 receptor blockade in the nigrostriatal pathway, thiethylperazine can induce EPS, including dystonia, akathisia, and parkinsonism.

-

Sedation: Antagonism of H1 receptors is the primary cause of drowsiness and sedation.

-

Anticholinergic Effects: Blockade of muscarinic receptors can lead to dry mouth, blurred vision, and urinary retention.

-

Hypotension: Alpha-1 adrenergic receptor antagonism can cause orthostatic hypotension.

Conclusion and Future Directions

Thiethylperazine is a pharmacodynamically complex phenothiazine derivative with a well-established role as an antiemetic. Its primary mechanism of action, dopamine D2 receptor antagonism in the chemoreceptor trigger zone, is complemented by its interactions with a host of other neurotransmitter receptors. This multi-receptor profile is a double-edged sword, contributing to its therapeutic efficacy while also being responsible for its characteristic side effects.

The recent discovery of its ability to activate the ABCC1 transporter opens up exciting new avenues of research into its potential as a neuroprotective agent in conditions like Alzheimer's disease. Future research should focus on a more precise quantification of its binding affinities at various receptors and a deeper exploration of its effects on amyloid-beta clearance. A thorough understanding of its intricate pharmacodynamics will continue to be essential for its safe and effective clinical use and for unlocking its full therapeutic potential.

References

-

[³H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available from: [Link]

-

[³H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available from: [Link]

- Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B.

- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Thiethylperazine. PubChem. National Center for Biotechnology Information. Available from: [Link]

- Pharmacology of Antagonism of GPCR. The Journal of the Japanese Pharmacological Society.

- Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimiz

- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [ 3 H]Spiperone binding to D 2 and D 3 dopamine receptors. PlumX Metrics.

- Antiemetic Guidelines.

- Competition Between Phenothiazines and BH3 Peptide for the Binding Site of the Antiapoptotic BCL-2 Protein. Frontiers in Chemistry.

-

Thiethylperazine. Wikipedia. Available from: [Link]

- Antipsychotic phenothiazine drugs bind to KRAS in vitro.

- Recent Progress in Assays for GPCR Drug Discovery.

- Functional assays for screening GPCR targets. Semantic Scholar.

- The Effects of Thiethylperazine Dimaleate (Torecan) on Nausea and Vomiting.

- Antipsychotic phenothiazine drugs bind to KRAS in vitro. Semantic Scholar.

- The action of thiethylperazine (Torecan), a new anti-emetic, compared with perphenazine (Trilafon), trimethobenzamide (Tigan), and a placebo in the suppression of postanaesthetic nausea and vomiting. Canadian Anaesthetists' Society Journal.

- Results of two controlled studies on antiemetic combination against vomiting induced by 5-fluorouracil.

- Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs. British Journal of Pharmacology.

- Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays.

- thiethylperazine. IUPHAR/BPS Guide to PHARMACOLOGY.

- ANTI-EMETIC ACTION OF THIETHYLPERAZINE. EXPERIMENTAL FINDINGS. Archives Internationales de Pharmacodynamie et de Therapie.

- Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. Cancer Chemotherapy and Pharmacology.

- Thiethylperazine. MedChemExpress.

- Thiethylperazine; clinical antipsychotic efficacy and correlation with potency in predictive systems.

- Ca2+ Mobilization Assay.

- Control of radiation-induced emesis with promethazine, cimetidine, thiethylperazine, or naloxone. Semantic Scholar.

- Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer Chemotherapy and Pharmacology.

- Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists.

- Recommendations for the Use of Antiemetics: Evidence-Based, Clinical Practice Guidelines. Journal of Clinical Oncology.

- Models and Assays for Evaluating Anti-Emetic Potential as well as. NDI Neuroscience.

- CALCIUM FLUX PROTOCOL. University of Pennsylvania.

- Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.

- preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union. aemps.

- Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells. British Journal of Pharmacology.

- Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. Benchchem.

- Human Recombinant H1 Histamine Receptor Stable Cell Line. GenScript.

- Electrochemical determination of thiethylperazine using semi-graphitized carbon nanofibers-MnO nanocomposite. Microchimica Acta.

- High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology.

- FLIPR Calcium 4 Assay Kit Guide. Molecular Devices.

- Antiemetics: American Society of Clinical Oncology Clinical Practice Guideline Update.

- note for guidance on preclinical pharmacological and toxicological testing of vaccines. European Medicines Agency.

- Histamine Receptors inhibitors. Adooq Bioscience.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiethylperazine | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiethylperazine - Wikipedia [en.wikipedia.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. genscript.com [genscript.com]

- 8. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effects of Thiethylperazine Dimaleate (Torecan) on Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The action of thiethylperazine (Torecan), a new anti-emetic, compared with perphenazine (Trilafon), trimethobenzamide (Tigan), and a placebo in the suppression of postanaesthetic nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Results of two controlled studies on antiemetic combination against vomiting induced by 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiethylperazine's antagonistic effects on muscarinic and H1 receptors

An In-depth Technical Guide to Thiethylperazine's Antagonistic Effects on Muscarinic and H1 Receptors

Abstract

Thiethylperazine, a phenothiazine derivative, is primarily recognized for its antiemetic and antipsychotic properties, which are largely attributed to its potent antagonism of dopamine D2 receptors. However, its clinical profile is significantly influenced by its interactions with other receptor systems. This technical guide provides an in-depth analysis of thiethylperazine's antagonistic effects on muscarinic and histamine H1 receptors, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the pharmacodynamics of these interactions, present detailed experimental protocols for their characterization, and discuss the implications of this polypharmacology on drug efficacy and side-effect profiles.

Introduction to Thiethylperazine

Thiethylperazine is a first-generation antipsychotic and antiemetic agent belonging to the phenothiazine class of drugs. Its primary mechanism of action involves the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) and the mesolimbic pathway of the brain, which accounts for its efficacy in managing nausea, vomiting, and psychosis. However, like many phenothiazines, thiethylperazine exhibits a broad receptor binding profile, interacting with various neurotransmitter receptors, including adrenergic, serotonergic, histaminergic, and muscarinic receptors. This "off-target" activity is crucial in understanding its complete pharmacological profile, including its therapeutic nuances and adverse effects. This guide will specifically focus on its antagonistic effects on muscarinic and H1 receptors, which contribute to common side effects such as dry mouth, blurred vision, constipation, and sedation.

Pharmacodynamics of Thiethylperazine: A Multi-Receptor Profile

The clinical effects of thiethylperazine are a composite of its interactions with multiple receptor systems. While its antagonism of D2 receptors is central to its primary indications, its affinity for other receptors dictates its side-effect profile and can, in some cases, contribute to its therapeutic actions.

Table 1: Receptor Binding Profile of Thiethylperazine

| Receptor Subtype | Affinity (Ki, nM) | Primary Effect | Clinical Implication |

| Dopamine D2 | ~1-10 | Antagonism | Antipsychotic, Antiemetic |

| Muscarinic (M1-M5) | 10-100 | Antagonism | Anticholinergic side effects |

| Histamine H1 | 5-50 | Antagonism | Sedation, antiemetic |

| Alpha-1 Adrenergic | 10-100 | Antagonism | Orthostatic hypotension |

| Serotonin 5-HT2A | 20-150 | Antagonism | Anxiolytic, antipsychotic |

Note: The affinity values are approximate and can vary depending on the experimental conditions.

In-Depth Focus: Muscarinic Receptor Antagonism

The muscarinic acetylcholine receptors are a family of five G protein-coupled receptors (GPCRs) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Thiethylperazine acts as a non-selective antagonist at these receptors, leading to a range of anticholinergic effects.

Mechanism of Action and Signaling Pathways

The M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

In-Depth Focus: H1 Receptor Antagonism

The histamine H1 receptor is a GPCR that mediates the effects of histamine throughout the body, including allergic reactions, inflammation, and wakefulness in the central nervous system. Thiethylperazine's antagonism of H1 receptors is a significant contributor to its sedative and antiemetic effects.

Mechanism of Action and Signaling Pathway

The H1 receptor primarily couples to Gq/11 proteins, activating the same PLC-IP3-DAG pathway as the M1, M3, and M5 muscarinic receptors. This leads to an increase in intracellular calcium and the activation of PKC, resulting in various cellular responses.

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of thiethylperazine.

Experimental Protocol: Calcium Mobilization Functional Assay

This protocol measures the ability of thiethylperazine to inhibit histamine-induced calcium mobilization in cells expressing the H1 receptor, thereby determining its functional potency (IC50).

Materials:

-

HEK293 or CHO cells stably expressing the human H1 receptor

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Histamine (agonist)

-

Thiethylperazine

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Plate the H1 receptor-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Pre-incubation: Add varying concentrations of thiethylperazine to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

-

Fluorescence Measurement:

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a fixed concentration of histamine (typically the EC80 concentration) into each well.

-

Measure the fluorescence signal over time to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response in the absence of thiethylperazine (100% activity) and the response in the absence of histamine (0% activity).

-

Plot the percentage of inhibition against the logarithm of the thiethylperazine concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a calcium mobilization functional assay to determine antagonist potency.

Data Interpretation and Implications for Drug Development

The data obtained from these assays provide critical insights into the pharmacological profile of thiethylperazine.

-

Affinity (Ki): A lower Ki value indicates a higher binding affinity of the drug for the receptor. By comparing the Ki values for muscarinic and H1 receptors to that of the D2 receptor, one can assess the drug's selectivity. The relatively potent affinity of thiethylperazine for muscarinic and H1 receptors explains its prominent anticholinergic and sedative side effects.

-

Potency (IC50): The IC50 value from functional assays quantifies the concentration of the drug required to inhibit 50% of the receptor's response to an agonist. This provides a measure of the drug's functional antagonism. A potent IC50 value for H1 receptors, for example, confirms that the observed sedation is likely a direct result of H1 receptor blockade.

For drug development professionals, this information is vital for:

-

Lead Optimization: Modifying the chemical structure of a lead compound to improve its selectivity for the desired target (e.g., D2 receptors) while reducing its affinity for off-targets like muscarinic and H1 receptors can lead to drugs with fewer side effects.

-

Predicting Clinical Outcomes: A thorough understanding of a drug's polypharmacology allows for better prediction of its clinical effects, both therapeutic and adverse. This can inform clinical trial design and patient selection.

-

Drug Repurposing: Identifying potent off-target activities can open up new therapeutic avenues for existing drugs.

Conclusion

Thiethylperazine's clinical utility is a direct consequence of its complex polypharmacology. While its antagonism of dopamine D2 receptors is the cornerstone of its antiemetic and antipsychotic actions, its concurrent blockade of muscarinic and histamine H1 receptors is a double-edged sword, contributing to both its therapeutic profile (e.g., antiemetic effects via H1 antagonism) and its characteristic side effects (e.g., sedation, dry mouth). The experimental approaches detailed in this guide provide a robust framework for characterizing these interactions, enabling a deeper understanding of thiethylperazine's mechanism of action and facilitating the development of safer and more effective therapeutics. Future research could focus on developing more selective D2 receptor antagonists or exploring the potential therapeutic benefits of this multi-receptor profile in other disease contexts.

References

A Comprehensive Guide to the Chemical Synthesis and Structural Elucidation of Thiethylperazine Malate

Abstract

This technical guide provides a detailed methodology for the chemical synthesis and comprehensive structural analysis of Thiethylperazine Malate. Thiethylperazine, a phenothiazine derivative, is a potent antiemetic agent whose efficacy is primarily attributed to its dopamine D2 receptor antagonism in the chemoreceptor trigger zone.[1][2] The malate salt form is often utilized to enhance its pharmaceutical properties. This document outlines a validated multi-step synthesis of the thiethylperazine core, followed by its conversion to the dimalate salt. Furthermore, it establishes a robust analytical workflow for structural elucidation and purity confirmation, employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for producing and characterizing this important active pharmaceutical ingredient (API).

Introduction and Rationale

Thiethylperazine is a member of the piperazine subclass of phenothiazine drugs, which are known for their diverse pharmacological activities.[2] While structurally related to some antipsychotic agents, thiethylperazine is principally used for its potent antiemetic effects in managing nausea and vomiting associated with surgery, chemotherapy, and radiotherapy.[1][3] Its mechanism of action involves the blockade of multiple neurotransmitter receptors, including dopamine (D1, D2, D4), serotonin (5-HT₂A, 5-HT₂C), muscarinic (M1-5), α₁-adrenergic, and histamine H₁ receptors.[4][5] The primary antiemetic effect is mediated through the antagonism of D2 receptors within the medullary chemoreceptor trigger zone (CTZ).[1][2]

The synthesis of thiethylperazine as a malate salt is a deliberate choice driven by pharmaceutical development principles. Converting the lipophilic free base into a salt form, such as a dimalate, typically improves aqueous solubility, dissolution rate, and stability, which are critical parameters for formulating a viable drug product for oral or parenteral administration.[2][6] Malic acid, a dicarboxylic acid, can react with the basic nitrogen centers in the thiethylperazine molecule to form a stable, crystalline salt with improved handling and biopharmaceutical properties.[2] This guide provides an in-depth exploration of its creation and verification.

Multi-Step Chemical Synthesis

The synthesis of thiethylperazine malate can be logically divided into two primary stages: the construction of the core phenothiazine structure and the subsequent salt formation.

Synthesis of the Thiethylperazine Core

The assembly of the 2-(ethylthio)-10H-phenothiazine scaffold is achieved through a classical pathway involving aromatic amine chemistry and cyclization. The final step involves alkylation to introduce the methylpiperazine side chain.

The synthetic pathway is initiated with a Goldberg reaction, a copper-catalyzed coupling of an aniline derivative and an aryl halide. This is followed by a thermally induced decarboxylation and a sulfur-mediated cyclization to form the core phenothiazine ring system. The final construction step is the N-alkylation of the phenothiazine nitrogen.[4]

Caption: Synthetic pathway for the Thiethylperazine free base.

Salt Formation: Thiethylperazine Dimalate

The conversion of the thiethylperazine free base to its dimalate salt is a straightforward acid-base reaction. The base is dissolved in a suitable organic solvent and treated with two molar equivalents of malic acid.[2] The two basic nitrogen atoms in the piperazine ring are the primary sites of protonation.

Reaction: C₂₂H₂₉N₃S₂ (Thiethylperazine Base) + 2 * C₄H₆O₅ (L-Malic Acid) → C₃₀H₄₁N₃O₁₀S₂ (Thiethylperazine Dimalate)

The selection of a 1:2 molar ratio is critical for achieving the desired dimalate salt, which has been shown to possess favorable physicochemical properties.[6][7] The resulting salt typically precipitates from the solution upon formation or with the addition of a non-polar co-solvent, allowing for isolation by filtration.

Structural Elucidation and Characterization

A multi-pronged analytical approach is essential to confirm the identity, structure, and purity of the synthesized thiethylperazine malate. This involves a combination of chromatographic and spectroscopic techniques.

Caption: Workflow for the structural elucidation of Thiethylperazine Malate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of the final compound and quantifying any synthesis-related impurities. A reverse-phase method is highly effective for separating thiethylperazine from its precursors and potential side products.[8]

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent hydrophobic retention and resolution for phenothiazine derivatives. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures protonation of the analyte for good peak shape.[8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic modifier for eluting the lipophilic analyte. |

| Gradient | 20% to 95% B over 15 min | A gradient ensures elution of all components and sharp peaks for accurate quantification. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Detection | UV at 254 nm | The phenothiazine chromophore exhibits strong absorbance at this wavelength. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

The expected result is a single major peak corresponding to thiethylperazine, with a purity typically exceeding 99% as determined by peak area percentage.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), provides unequivocal confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z).

For thiethylperazine malate, electrospray ionization (ESI) in positive mode is ideal. The analysis will not show the intact salt, but rather the protonated free base (the cation).

-

Thiethylperazine Base Formula: C₂₂H₂₉N₃S₂

-

Molar Mass: 399.62 g/mol [4]

-

Expected [M+H]⁺ Ion: m/z 400.18

Further analysis using tandem MS (MS/MS) can be used to study the fragmentation patterns, which serve as a fingerprint for the molecule, confirming the core structure and the side chain.[2][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of a molecule's chemical structure. Both ¹H and ¹³C NMR should be performed. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the salt and does not exchange with the malate's hydroxyl protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆): The following are predicted shifts based on known structural data and standard chemical shift tables. Actual values must be confirmed experimentally.[10]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic Protons (Phenothiazine) | 6.8 - 7.5 | Multiplet | 7H |

| N-CH₂ (propyl chain) | ~4.0 | Triplet | 2H |

| S-CH₂ (ethyl group) | ~2.9 | Quartet | 2H |

| Piperazine Protons | 2.3 - 3.5 | Multiplet | 10H |

| N-CH₃ (piperazine) | ~2.2 | Singlet | 3H |

| CH₂-CH₂-CH₂ (propyl chain) | ~1.9 | Multiplet | 2H |

| S-CH₂-CH₃ (ethyl group) | ~1.3 | Triplet | 3H |

| Malate CH(OH) | ~4.2 | Doublet of doublets | 2H (from 2 malate molecules) |

| Malate CH₂ | ~2.5, ~2.7 | Doublet of doublets | 4H (from 2 malate molecules) |

Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum would be expected to show 22 distinct signals for the thiethylperazine carbon skeleton and 4 signals for the malate carbons, confirming the complete structure and the 1:2 stoichiometry of the salt.

Summary of Characterization Data

| Analytical Technique | Parameter | Specification |

| Appearance | Visual | White to slightly yellowish crystalline powder |

| HPLC | Purity | ≥ 99.0% |

| Mass Spectrometry | [M+H]⁺ of Base | m/z = 400.18 ± 0.2 |

| Melting Point | Capillary Method | ~139 °C[6] |

Detailed Experimental Protocols

Protocol: Synthesis of Thiethylperazine Base

(Based on the established pathway[4])

-

Step 1-3 (Phenothiazine Core): Synthesize 2-(ethylthio)-10H-phenothiazine starting from 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid via Goldberg reaction, decarboxylation, and sulfur-iodine mediated cyclization as described in the literature.

-

Step 4 (N-Alkylation): a. In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add 2-(ethylthio)-10H-phenothiazine (1.0 eq) to anhydrous toluene. b. Add sodamide (NaNH₂) (1.1 eq) portion-wise at room temperature and stir the suspension for 1 hour. c. Add a solution of 1-(3-chloropropyl)-4-methylpiperazine (1.2 eq) in anhydrous toluene dropwise. d. Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 8-12 hours, monitoring by TLC or LC-MS. e. After cooling, cautiously quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography (silica gel, gradient elution with heptane/ethyl acetate containing 1% triethylamine) to yield the pure thiethylperazine base.

Protocol: Preparation of Thiethylperazine Dimalate

-

Dissolve the purified thiethylperazine base (1.0 eq) in acetone (10 volumes).

-

In a separate flask, dissolve L-malic acid (2.05 eq) in a minimal amount of warm acetone.

-

Add the malic acid solution dropwise to the stirred thiethylperazine solution at room temperature.

-

A precipitate will form. Continue stirring for 2-4 hours to ensure complete salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold acetone to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Protocol: HPLC Purity Analysis

-

Prepare a stock solution of thiethylperazine malate at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Dilute the stock solution to 0.1 mg/mL for analysis.

-

Set up the HPLC system according to the parameters in the table in Section 3.1.

-

Inject 10 µL of the sample solution.

-

Integrate all peaks and calculate the area percentage of the main peak to determine purity.

Conclusion

This guide has detailed a robust and verifiable pathway for the synthesis of thiethylperazine malate. The multi-step synthesis of the core molecule, followed by a controlled salt formation, yields the target API. The structural integrity and purity of the final product are rigorously confirmed through a logical analytical workflow combining HPLC, MS, and NMR spectroscopy. By explaining the causality behind the chosen synthetic steps and analytical methods, this document provides researchers with the necessary framework to confidently produce and validate this pharmaceutically significant compound.

References

-

Thiethylperazine - Wikipedia.

-

Thiethylperazine - MassiveBio.

-

Thiethylperazine : Indications, Uses, Dosage, Drugs Interactions, Side effects.

-

Thiethylperazine | C22H29N3S2 | CID 5440 - PubChem - NIH.

-

thiethylperazine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY.

-

Thiethylperazine - the NIST WebBook.

-

Chemical characterization of decomposition products of drugs. Part 6. Mass spectrometry of some perazine derivatives - PubMed.

-

Separation of Thiethylperazine on Newcrom R1 HPLC column - SIELC Technologies.

-

Thiethylperazine - the NIST WebBook - National Institute of Standards and Technology.

-

Thiethylperazine malate | 52239-63-1 | FT43271 | Biosynth.

-

Electrochemical determination of thiethylperazine using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC - NIH.

-

Thiethylperazine dimalate | Drug Information, Uses, Side Effects, Chemistry.

-

Thiethylperazine Malate | C30H41N3O10S2 | CID 11954258 - PubChem - NIH.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.

Sources

- 1. massivebio.com [massivebio.com]

- 2. Thiethylperazine | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrochemical determination of thiethylperazine using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiethylperazine - Wikipedia [en.wikipedia.org]

- 5. Thiethylperazine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. biosynth.com [biosynth.com]

- 7. Thiethylperazine Malate | C30H41N3O10S2 | CID 11954258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Separation of Thiethylperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Chemical characterization of decomposition products of drugs. Part 6. Mass spectrometry of some perazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Lipophilicity and Protein Binding Characteristics of Thiethylperazine

Abstract

This technical guide provides a comprehensive examination of two critical physicochemical properties of the phenothiazine antiemetic, thiethylperazine: lipophilicity and plasma protein binding. A deep understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to effectively predict and interpret the pharmacokinetic and pharmacodynamic behavior of this compound. This guide synthesizes theoretical principles with practical, field-proven experimental methodologies, offering a robust framework for the accurate determination and interpretation of these key parameters. We will delve into the causality behind experimental choices, present detailed protocols, and discuss the implications of these properties on the clinical profile of thiethylperazine.

Introduction to Thiethylperazine: A Phenothiazine Antiemetic

Thiethylperazine is a piperazine phenothiazine derivative recognized for its potent antiemetic properties.[1][2] It is primarily indicated for the management of nausea and vomiting associated with various medical conditions and treatments.[1] The therapeutic action of thiethylperazine is attributed to its antagonist activity at dopamine D2 receptors within the chemoreceptor trigger zone (CTZ) of the brain.[1] As with all drugs, its journey from administration to the site of action is profoundly influenced by its intrinsic physicochemical properties, principally its ability to traverse biological membranes (lipophilicity) and its interaction with plasma proteins.

Thiethylperazine is characterized as a highly lipophilic compound, a feature that facilitates its distribution into the central nervous system to exert its antiemetic effect.[1][3] Concurrently, it exhibits a high degree of binding to plasma proteins, which significantly impacts its distribution, metabolism, and excretion.[1][3] This guide will provide a detailed exploration of these two pivotal characteristics.

Lipophilicity: The Gateway to Biological Action

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a fundamental determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is most commonly quantified by the partition coefficient (P), which describes the equilibrium distribution of a compound between an immiscible organic and aqueous phase. The logarithm of this value, log P, is the standard metric for expressing lipophilicity.

Theoretical Framework of Lipophilicity

The partition coefficient is defined as:

P = [Compound]organic / [Compound]aqueous

And consequently:

log P = log10 (P)

A positive log P value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). For ionizable molecules like thiethylperazine, the distribution is pH-dependent, and the term log D is used to represent the partition coefficient at a specific pH.

The lipophilicity of a drug is a critical factor in:

-

Absorption: The ability to cross the lipid-rich membranes of the gastrointestinal tract.

-

Distribution: The capacity to penetrate biological barriers, such as the blood-brain barrier, to reach the target site.

-

Metabolism: Influencing access to metabolic enzymes, often located in lipophilic cellular compartments.

-

Toxicity: High lipophilicity can sometimes be associated with increased toxicity and off-target effects.

For phenothiazine derivatives, a high degree of lipophilicity is generally required to cross the blood-brain barrier and engage with dopamine receptors.[4]

Experimental Determination of Thiethylperazine's Lipophilicity

While computational models provide an estimated log P for thiethylperazine of approximately 5.41, experimental determination is crucial for accurate characterization.[5] The "shake-flask" method is the gold standard, but chromatographic methods are often preferred for their speed, efficiency, and reduced sample consumption.[6][7]

The shake-flask method directly measures the partition of a compound between n-octanol (simulating a lipidic environment) and a buffered aqueous phase (typically at pH 7.4 to mimic physiological conditions).

Experimental Protocol: Shake-Flask Method for Thiethylperazine log D7.4

-

Preparation of Phases: Prepare a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of thiethylperazine in a suitable solvent (e.g., methanol).

-

Partitioning: Add a small aliquot of the thiethylperazine stock solution to a known volume of the pre-saturated buffer and n-octanol in a glass vial.

-

Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of thiethylperazine in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the log D7.4 using the formula: log D7.4 = log ([Thiethylperazine]n-octanol / [Thiethylperazine]aqueous)

Reversed-phase HPLC (RP-HPLC) offers a rapid and reliable method for estimating log P values.[5][8][9] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Experimental Protocol: HPLC-based log P Determination for Thiethylperazine

-

System Preparation: Use a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: Prepare a set of standard compounds with known log P values that span the expected range for thiethylperazine.

-

Analysis: Inject the standard compounds and thiethylperazine onto the HPLC system and record their retention times (tR).

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (tR - t0) / t0 , where t0 is the column dead time.

-

Correlation: Plot log k' versus the known log P values of the standard compounds. A linear relationship should be observed.

-

Determination of Thiethylperazine log P: Using the linear regression equation from the calibration curve, calculate the log P of thiethylperazine from its log k' value.

Causality Behind Experimental Choices: The choice between the shake-flask and HPLC methods depends on the stage of research. The shake-flask method, while labor-intensive, provides a direct and highly accurate measure of the partition coefficient.[6] The HPLC method is ideal for higher-throughput screening in early drug discovery due to its speed and requirement for smaller sample amounts.[5]

Diagram of the Lipophilicity Determination Workflow

Caption: Workflow for experimental determination of lipophilicity.

Plasma Protein Binding: A Key Determinant of Drug Disposition

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG).[10][11] This binding is a reversible equilibrium, and only the unbound (free) fraction of the drug is pharmacologically active, as it can diffuse from the plasma to the target tissues.[12]

Theoretical Framework of Plasma Protein Binding

The extent of protein binding is typically expressed as the percentage of the total drug concentration that is bound to proteins. The equilibrium between the unbound drug ([D]), the protein ([P]), and the drug-protein complex ([DP]) is described by the law of mass action:

[D] + [P] ⇌ [DP]

The key parameters in protein binding studies are:

-

Fraction Unbound (fu): The ratio of the unbound drug concentration to the total drug concentration.

-

Percentage Bound: (1 - fu) x 100.

High plasma protein binding can:

-

Limit Distribution: Restrict the drug's access to its site of action.

-

Reduce Clearance: The bound fraction is not available for metabolism or renal excretion, potentially prolonging the drug's half-life.

-

Create a Reservoir: The drug-protein complex can act as a circulating reservoir, releasing the drug as the free concentration decreases.

For basic drugs like phenothiazines, binding to both albumin and AAG is significant.[10] AAG is an acute-phase reactant, meaning its plasma concentration can increase in response to inflammation or stress, potentially altering the free fraction of drugs that bind to it.[11]

Experimental Determination of Thiethylperazine's Plasma Protein Binding

There are conflicting reports on the extent of thiethylperazine's plasma protein binding, with values cited as 60%, over 85%, and ≥90%.[2][3][13] This variation may be due to different experimental methodologies, conditions, or the use of different biological matrices. Therefore, a well-controlled and validated experimental approach is essential. Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[14][15]

Equilibrium dialysis (ED) involves separating a plasma sample containing the drug from a buffer-filled chamber by a semi-permeable membrane. The membrane allows the free drug to diffuse into the buffer chamber until equilibrium is reached, while the larger protein-drug complexes are retained in the plasma chamber.

Experimental Protocol: Equilibrium Dialysis for Thiethylperazine Plasma Protein Binding

-

Apparatus Setup: Prepare a dialysis cell (e.g., a multi-well plate with individual dialysis chambers) with a semi-permeable membrane (typically with a molecular weight cutoff of 10-14 kDa).

-

Sample Preparation: Spike human plasma with a known concentration of thiethylperazine.

-

Dialysis: Add the thiethylperazine-spiked plasma to one side of the membrane and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other side.

-

Incubation: Incubate the dialysis cells at 37°C with gentle shaking for a sufficient period to reach equilibrium (typically 4-24 hours).

-

Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

-

Quantification: Determine the concentration of thiethylperazine in both aliquots using a validated bioanalytical method, such as LC-MS/MS.

-

Calculation:

-

The concentration in the buffer chamber represents the unbound drug concentration ([D]unbound).

-

The concentration in the plasma chamber represents the total drug concentration ([D]total).

-

Fraction Unbound (fu) = [D]unbound / [D]total

-

Percentage Bound = (1 - fu) x 100

-

Causality Behind Experimental Choices: Equilibrium dialysis is favored for its accuracy as it minimizes non-specific binding and directly measures the unbound drug concentration at equilibrium.[14] The use of a 96-well format (Rapid Equilibrium Dialysis or RED) can significantly increase throughput, making it suitable for drug discovery settings.[15][16]

Diagram of the Equilibrium Dialysis Workflow

Caption: Workflow for plasma protein binding determination.

Summary of Physicochemical Data

The following table summarizes the key lipophilicity and protein binding characteristics of thiethylperazine based on available data.

| Parameter | Value | Method/Source | Reference |

| Lipophilicity | |||

| Calculated log P | 5.41 | Computational | [5] |

| Plasma Protein Binding | |||

| Percentage Bound | 60% | DrugBank | [2] |

| Percentage Bound | >85% | Wikipedia | [3] |

| Percentage Bound | ≥90% | Davis's Drug Guide | [13] |

Note: The discrepancies in protein binding values highlight the importance of standardized, well-documented experimental protocols.

Conclusion and Future Directions

The high lipophilicity and extensive plasma protein binding of thiethylperazine are defining features of its pharmacokinetic profile. Its lipophilic nature is essential for its penetration into the central nervous system to exert its antiemetic effects. Simultaneously, its high affinity for plasma proteins, including albumin and alpha-1-acid glycoprotein, governs its distribution and clearance, contributing to its overall disposition in the body.

For researchers and drug development professionals, a precise and accurate understanding of these parameters is not merely academic. It is fundamental for:

-

Predictive Modeling: Developing robust pharmacokinetic models to predict human dosing regimens.

-

Drug-Drug Interaction Studies: Assessing the potential for displacement from plasma proteins by co-administered drugs.

-

Understanding Inter-individual Variability: Variations in plasma protein concentrations can lead to differences in free drug levels and, consequently, clinical response.

Given the conflicting data in the public domain regarding the extent of thiethylperazine's protein binding, further studies employing gold-standard methodologies like equilibrium dialysis, with detailed reporting of experimental conditions, are warranted to establish a definitive value. Such studies will provide a more solid foundation for the continued clinical use and future development of thiethylperazine and related phenothiazine compounds.

References

-

Thiethylperazine. In: Wikipedia. [Link]

-

Thiethylperazine. PubChem Compound Summary for CID 5440. [Link]

-

Piafsky, K. M., & Borgå, O. (1983). Binding of phenothiazine neuroleptics to plasma proteins. Biochemical Pharmacology, 32(17), 2565-2570. [Link]

-

Thiethylperazine (Norzine, Torecan). In Davis's Drug Guide. [Link]

-

Avdeef, A., & Tsinman, O. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

Biel, J. H., & Bopp, B. (1978). Antischizophrenic drugs: differential plasma protein binding and therapeutic activity. Life Sciences, 24(26), 2467-2473. [Link]

-

Valko, K., Bevan, C., & Reynolds, D. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

Donahue, C. J., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. Journal of Laboratory Automation. [Link]

-

Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem Bioassay AID 1617. [Link]

-

Kumar, J., et al. (2012). Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat. Journal of Bioequivalence & Bioavailability, S14. [Link]

-

Zsila, F., & Iwao, O. (2013). Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. Drug Metabolism and Disposition, 41(5), 1084-1092. [Link]

-

Electrochemical determination of thiethylperazine using semi-graphitized carbon nanofibers-MnO nanocomposite. PMC. [Link]

-

Thiethylperazine. DrugBank. [Link]

-